molecular formula C7H5BrClNO2 B11865664 5-Bromo-2-chloro-4-nitrotoluene CAS No. 1160573-61-4

5-Bromo-2-chloro-4-nitrotoluene

Cat. No.: B11865664
CAS No.: 1160573-61-4
M. Wt: 250.48 g/mol
InChI Key: SJHVPHZZWINMDW-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-nitrotoluene is an aromatic compound with the molecular formula C7H5BrClNO2. It is a derivative of toluene, where the benzene ring is substituted with bromine, chlorine, and nitro groups. This compound is of interest due to its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-nitrotoluene typically involves the regioselective bromination and chlorination of nitrotoluene derivatives. One common method is the bromination of 2-chloro-4-nitrotoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve the desired purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-nitrotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Chlorination: Cl2/FeCl3

    Reduction: H2/Pd-C

    Oxidation: KMnO4

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-nitrotoluene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro, bromo, and chloro) on the benzene ring influences the reactivity and selectivity of the compound in various chemical reactions. These substituents can stabilize or destabilize reaction intermediates, thereby affecting the overall reaction pathway .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrotoluene
  • 2-Chloro-4-nitrotoluene
  • 4-Bromo-2-nitrotoluene
  • 2-Bromo-5-nitrotoluene

Uniqueness

5-Bromo-2-chloro-4-nitrotoluene is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and nitro groups allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

1160573-61-4

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

1-bromo-4-chloro-5-methyl-2-nitrobenzene

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3

InChI Key

SJHVPHZZWINMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])Br

Origin of Product

United States

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